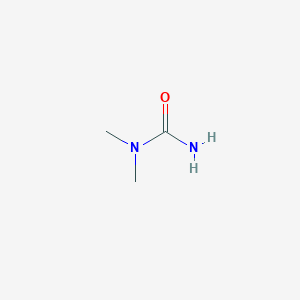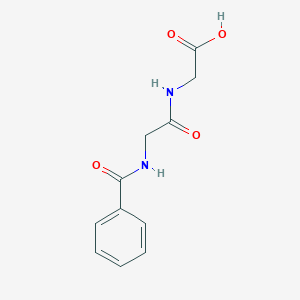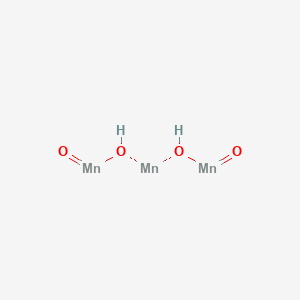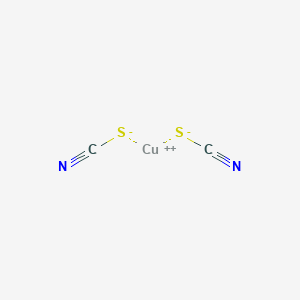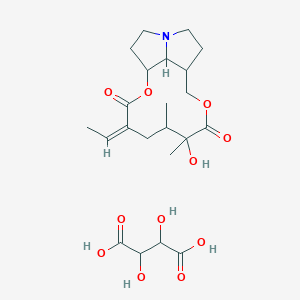
Platyphylline, tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platyphylline tartrate is a chemical compound derived from the alkaloid platyphylline, which is found in the plant Senecio platyphyllus. It is widely used in medicine due to its antispasmodic and vasodilatory properties. Platyphylline tartrate is known for its ability to relax smooth muscles and is often used to treat conditions such as gastrointestinal spasms and vascular disorders.
準備方法
Synthetic Routes and Reaction Conditions
Platyphylline tartrate is synthesized from the above-ground parts of the Senecio platyphyllus plant. The process involves several steps:
Extraction: The plant material is milled and the alkaloids are extracted using a 40-70% aqueous-alcoholic solution.
Concentration: The aqueous-alcoholic extract is concentrated.
Reduction: The N-oxide forms of the alkaloids in the extract are reduced.
Conversion: The total alkaloid bases are converted to a methylene chloride solution.
Purification: The alkaloid sulfate salts in an aqueous solution are purified with methylene chloride.
Precipitation: The technical sum of alkaloid bases is precipitated with ammonia.
Isolation: The technical platyphylline base is separated by treatment with boiling 96% alcohol, followed by filtration.
Crystallization: The technical platyphylline hydrotartrate is isolated by crystallization from an alcoholic filtrate containing added tartaric acid.
Recrystallization: The final product is obtained by recrystallization from 90% alcohol with activated carbon.
Industrial Production Methods
Industrial production of platyphylline tartrate involves the use of batch-type apparatus for the extraction of alkaloids by boiling dichloroethane. This method, however, leads to significant losses due to the chemical action of the solvent on the alkaloids. Alternative methods using sulfuric acid or isopropanol have been explored, but they present technical challenges such as corrosion and resinification .
化学反応の分析
Types of Reactions
Platyphylline tartrate undergoes various chemical reactions, including:
Oxidation: The N-oxide forms of the alkaloids can be readily converted into the reduced form by nascent hydrogen.
Reduction: Reduction of N-oxide forms is a common reaction in the preparation of platyphylline tartrate.
Substitution: The compound can undergo substitution reactions, particularly in the presence of acids and bases.
Common Reagents and Conditions
Oxidation: Nascent hydrogen is used for the reduction of N-oxide forms.
Reduction: Ammonia is used to precipitate the alkaloid bases.
Substitution: Dichloroethane and sulfuric acid are commonly used solvents in the extraction and purification processes.
Major Products Formed
The major product formed from these reactions is platyphylline tartrate, which is used in its reduced form for medicinal purposes .
科学的研究の応用
Platyphylline tartrate has a wide range of scientific research applications:
作用機序
Platyphylline tartrate exerts its effects by acting as an antimuscarinic agent, similar to atropine. It blocks the action of acetylcholine on muscarinic receptors, leading to relaxation of smooth muscles. This action is particularly evident in the gastrointestinal tract and vascular system, where it helps alleviate spasms and improve blood flow .
類似化合物との比較
Platyphylline tartrate is often compared with other alkaloids such as seneciphylline. While both compounds have similar origins and structures, platyphylline tartrate is unique in its stronger antispasmodic and vasodilatory effects. Other similar compounds include:
Seneciphylline: Another alkaloid from Senecio platyphyllus with similar but less potent effects.
Atropine: A well-known antimuscarinic agent with similar mechanisms of action but different chemical structure.
Platyphylline tartrate stands out due to its specific therapeutic applications and its effectiveness in relaxing smooth muscles without causing significant side effects .
特性
CAS番号 |
1257-59-6 |
|---|---|
分子式 |
C22H33NO11 |
分子量 |
487.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
InChI |
InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-;/t11-,13-,14-,15-,18-;1-,2-/m11/s1 |
InChIキー |
AVLNKVCJJSEPHO-DJTRMNNZSA-N |
SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
同義語 |
PLATYPHYLLINE BITARTRATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



